H-Abu-Tyr-OH

描述

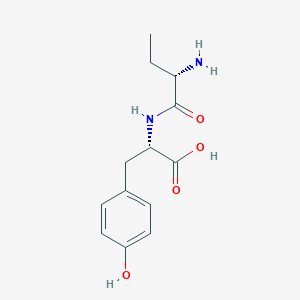

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-2-10(14)12(17)15-11(13(18)19)7-8-3-5-9(16)6-4-8/h3-6,10-11,16H,2,7,14H2,1H3,(H,15,17)(H,18,19)/t10-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDOETDMJHDGGV-QWRGUYRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Derivatization Strategies for H Abu Tyr Oh

Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols for H-Abu-Tyr-OH

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on an insoluble polymer support. bachem.com This technique simplifies the purification process by enabling the removal of excess reagents and by-products through simple filtration and washing steps. bachem.com

Fmoc-Based SPPS Techniques

The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is a widely adopted method in SPPS due to its mild deprotection conditions. publish.csiro.au The Fmoc group protects the α-amino group of the amino acid and is readily removed by a base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). publish.csiro.auiris-biotech.de

For the synthesis of this compound, the process would commence with the anchoring of the C-terminal amino acid, Tyrosine, to a solid support. The side chain of Tyrosine is typically protected with a tert-butyl (tBu) group to prevent unwanted reactions. iris-biotech.de Following the attachment of Fmoc-Tyr(tBu)-OH to the resin, the Fmoc group is removed. Subsequently, the next amino acid, Fmoc-Abu-OH, is introduced and coupled to the deprotected N-terminus of the resin-bound Tyrosine. This cycle of deprotection and coupling is a fundamental aspect of SPPS. peptide.com The final step involves the cleavage of the dipeptide from the resin and the simultaneous removal of the side-chain protecting group, usually with a strong acid such as trifluoroacetic acid (TFA). iris-biotech.de

The efficiency of Fmoc-based SPPS can be monitored spectrophotometrically due to the strong UV absorbance of the fluorenyl group released during deprotection. publish.csiro.au This allows for real-time adjustments to reaction times to ensure complete reactions. bachem.com

Boc-Based SPPS Techniques

An alternative to the Fmoc strategy is the tert-butyloxycarbonyl (Boc) based method. In this approach, the α-amino group is protected by the acid-labile Boc group. iris-biotech.de The synthesis of this compound using Boc-SPPS would involve the use of Boc-protected amino acids, such as Boc-Abu-OH and Boc-Tyr(Bzl)-OH, where the Tyrosine side chain is protected by a benzyl (B1604629) (Bzl) group. researchgate.net

The Boc group is removed with a moderately strong acid, like TFA, while the final cleavage from the resin and removal of side-chain protecting groups requires a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). nih.gov While effective, the harsh conditions required for the final cleavage in Boc-SPPS can sometimes lead to side reactions. However, recent advancements have introduced milder cleavage cocktails, such as TFA/TMSBr/thioanisole/EDT, to circumvent the need for HF. researchgate.net

A study on the synthesis of a tripeptide containing a phosphono-2-aminobutanoyl residue utilized Boc/solid-phase peptide synthesis with Boc-Leu-polystyrene as the polymer support. researchgate.net The coupling of Boc amino acids was achieved using 1H-benzotriazol-1-yloxytris(pyrrolidin-1-yl)phosphonium hexafluorophosphate (B91526) (PyBOP), and the Boc group was cleaved with 50% CF3C02H/CH2C12 after each coupling cycle. researchgate.net

Resin Selection and Coupling Reagent Optimization for this compound Synthesis

The selection of coupling reagents is equally important for efficient peptide bond formation and minimizing racemization. peptide.com Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are commonly used. peptide.com DIC is often preferred in SPPS because its urea (B33335) byproduct is more soluble and can be easily washed away. peptide.com To suppress racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is typically used in conjunction with the carbodiimide. peptide.comrsc.org Other highly efficient coupling reagents include phosphonium (B103445) salts like PyBOP and uronium/aminium salts like HBTU, HATU, and COMU. rsc.orgthaiscience.inforsc.org

| Parameter | Fmoc-Based SPPS | Boc-Based SPPS |

| Nα-Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |

| Deprotection Condition | Base (e.g., 20% piperidine in DMF) | Acid (e.g., TFA) |

| Side-Chain Protection | Acid-labile (e.g., tBu) | HF-labile (e.g., Bzl) or milder acid-labile groups |

| Final Cleavage | Strong acid (e.g., TFA) | Strong acid (e.g., HF) or modified milder acid cocktails |

| Common Resins | Wang, Rink Amide, 2-Chlorotrityl | Merrifield, PAM |

| Common Coupling Reagents | DIC/HOBt, HBTU, HATU, COMU | DCC/HOBt, PyBOP |

Solution-Phase Peptide Synthesis (LPPS) Approaches

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, offers an alternative to SPPS, particularly for shorter peptides. rsc.org In this classical approach, the peptide is synthesized in a homogenous solution, and intermediates are isolated and purified after each step. researchgate.net

Conventional Solution-Phase Techniques

Conventional solution-phase synthesis involves the coupling of protected amino acids in a suitable solvent. The main advantage of this method is the ability to purify intermediates, which can lead to a highly pure final product. researchgate.net However, it is generally more time-consuming and labor-intensive than SPPS, especially for longer peptides. rsc.org The synthesis of this compound in solution would involve the coupling of a protected Abu derivative with a protected Tyr derivative, followed by deprotection steps to yield the final dipeptide.

Microwave-Assisted Solution-Phase Synthesis in Green Solvents

To address the limitations of conventional solution-phase synthesis, microwave-assisted techniques have been developed. Microwave irradiation can significantly accelerate reaction times and improve yields by efficiently heating the reaction mixture. mdpi.com This method has been successfully applied to the synthesis of dipeptides. mdpi.com

Chemoenzymatic Synthesis of this compound and Related Dipeptides

Chemoenzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. researchgate.net This hybrid approach is particularly advantageous for producing peptides like this compound, as it can minimize the need for extensive protecting group strategies and reduce waste. researchgate.net Enzymes, particularly proteases, can catalyze the formation of peptide bonds, a process that is essentially the reverse of their natural hydrolytic function. researchgate.net

The enzymatic formation of the peptide bond between aminobutyric acid and tyrosine can be achieved through kinetically controlled synthesis, where an activated acyl donor (an ester or amide of one amino acid) reacts with a nucleophilic amino component (the other amino acid). The success and yield of such syntheses are influenced by factors including the choice of enzyme, pH, and the nature of the N-terminal protecting group and C-terminal ester. nih.gov

Several classes of enzymes are employed for peptide coupling:

Proteases: Enzymes like papain, chymotrypsin, and thermolysin can be used to catalyze peptide bond formation. nih.govacs.org The reaction equilibrium is shifted towards synthesis by carefully selecting reaction conditions to favor aminolysis over hydrolysis. nih.gov For instance, papain has been successfully used to polymerize amino acid ethyl esters in aqueous buffer systems. acs.org

Peptiligases: These are engineered subtiligase variants, such as Omniligase-1, that efficiently catalyze peptide bond formation. frontiersin.org They recognize a C-terminal ester, typically a carboxyamidomethyl (Cam) ester, and couple it to an N-terminally unprotected amino acid or peptide. frontiersin.org This conversion is virtually irreversible, allowing for high yields with a near-equimolar ratio of substrates. frontiersin.org

Ligases: Enzymes like Sortase A (SrtA) and Butelase 1 provide alternative ligation strategies. SrtA from Staphylococcus aureus recognizes a specific C-terminal motif (LPXTG), cleaves the Thr-Gly bond, and forms a new peptide bond with an N-terminal glycine (B1666218) nucleophile. frontiersin.orguva.nl Butelase 1, an asparaginyl endopeptidase (AEP), recognizes a C-terminal Asx-His-Val motif, which is cleaved to ligate the peptide to an N-terminal residue with broad specificity. frontiersin.orguva.nl These methods are powerful but would require engineering the Abu or Tyr precursors with the appropriate recognition sequences.

Table 1: Selected Enzymes for Peptide Coupling

| Enzyme Class | Example(s) | Mechanism | Acyl Donor | Nucleophile |

|---|---|---|---|---|

| Proteases | Papain, Chymotrypsin | Kinetically Controlled Synthesis | Amino Acid Ester/Amide | Amino Acid |

| Peptiligases | Omniligase-1 | Acyl Transfer | Peptide-C(O)O-CH2-C(O)NH2 | N-terminal Amino Acid |

| Ligases | Sortase A | Transpeptidation | Peptide-LPXTG | N-terminal Glycine |

A significant advantage of enzymatic synthesis is its inherent stereoselectivity, which often eliminates the racemization issues encountered in chemical synthesis. researchgate.netasm.org Enzymes can be highly specific for incorporating either L- or D-amino acids into a growing peptide chain. nih.gov

D-Amino Acid Incorporation: Specific enzymes have been identified that exclusively incorporate D-enantiomers. For example, muramoyl-pentapeptide carboxypeptidase has been used to synthesize dipeptides with a D-D configuration, showing high stereospecificity for the D-enantiomers of amino acids used as both acyl-components and nucleophiles. nih.gov This could theoretically be applied to synthesize H-D-Abu-D-Tyr-OH.

DL-Configuration Synthesis: A D-stereospecific amidohydrolase from Streptomyces sp. has been shown to catalyze a one-pot synthesis of dipeptides with a DL-configuration. asm.org This enzyme preferentially uses D-aminoacyl derivatives as acyl donors and L-amino acids as acyl acceptors, providing a direct route to dipeptides such as H-D-Abu-L-Tyr-OH. asm.org

Dynamic Kinetic Resolution (DKR): To synthesize a single L-amino acid from a racemic mixture of precursors, DKR processes are employed. These systems combine a racemase, which interconverts the D- and L-amino acid amide precursors, with an L-selective aminopeptidase (B13392206) that hydrolyzes only the L-amide to the desired L-amino acid, driving the reaction to high conversion and enantiomeric excess. uva.nl A similar strategy could be envisioned for dipeptide synthesis, using a racemase for the N-terminal amino acid ester and a stereoselective peptidase for the coupling step.

Directed Derivatization and Analogue Generation of this compound

Directed derivatization involves the targeted chemical modification of the this compound scaffold to generate analogues with altered properties. Modifications can be introduced at the N-terminus, the C-terminus, or the side chains of the constituent residues. thermofisher.com

Modifications at the peptide termini are primarily used to increase metabolic stability and modulate physicochemical properties. creative-proteomics.comsigmaaldrich.com

N-Terminal Acetylation: The addition of an acetyl group to the N-terminal amine removes the positive charge. sigmaaldrich.com This modification makes the peptide more similar to a native protein and can significantly increase its stability by preventing degradation by aminopeptidases. creative-proteomics.comsigmaaldrich.com

C-Terminal Amidation: Converting the C-terminal carboxylic acid to a primary amide neutralizes the negative charge. sigmaaldrich.com This modification is common in naturally occurring bioactive peptides and serves to prevent degradation by carboxypeptidases, thereby enhancing the peptide's biological half-life. creative-proteomics.comfrontiersin.org

These modifications can be critical for transforming a simple dipeptide into a more robust molecule for biological assays. nih.gov

Altering the side chains of the aminobutyric acid and tyrosine residues can profoundly impact the analogue's conformation, binding affinity, and function. nih.govresearchgate.net

Modifications of the Abu Residue: The aliphatic side chain of aminobutyric acid can be functionalized. A notable example is phosphorylation. The synthesis of peptides containing a 4-phosphono-2-aminobutanoyl residue (Abu(P)) has been accomplished using solid-phase peptide synthesis with Boc-Abu(PO3Me2)-OH as a building block. researchgate.netthieme-connect.de This introduces a stable negative charge and a potential protein-protein interaction motif.

Modifications of the Tyr Residue: The phenolic hydroxyl group of tyrosine is a versatile site for modification.

Alkylation: The hydroxyl group can be alkylated, for instance with a tert-butyl group to form Tyr(tBu). This modification, often used as a protecting group in synthesis, can also be a permanent feature in an analogue to increase lipophilicity or introduce steric bulk. iris-biotech.deacs.org

Phosphorylation: As a key post-translational modification, phosphorylation of the tyrosine residue (to form pTyr) can be introduced to study signaling pathways. sigmaaldrich.com

Other Modifications: The aromatic ring of tyrosine can undergo other modifications, such as nitration or halogenation, to probe electronic and steric effects at a binding site.

Isotopic labeling involves replacing atoms (such as ¹H, ¹²C, ¹⁴N) with their heavier, stable isotopes (²H/D, ¹³C, ¹⁵N). nih.gov Labeled this compound analogues are invaluable tools for quantitative analysis by mass spectrometry and for structural studies by NMR spectroscopy. sigmaaldrich.comnih.gov

The synthesis of isotopically labeled this compound is readily achieved by using labeled amino acid precursors in a standard peptide synthesis protocol. Several relevant labeled building blocks are commercially available.

Table 2: Commercially Available Isotopically Labeled Precursors for this compound Synthesis

| Labeled Compound | Isotope(s) | Application | Reference(s) |

|---|---|---|---|

| H-Abu-OH-d3 | ²H (Deuterium) | Mass Spectrometry, NMR | musechem.com |

| L-Tyrosine-¹³C9 | ¹³C | Mass Spectrometry, NMR | musechem.com |

Using these precursors, one could synthesize various isotopologues of the dipeptide, such as H-Abu(d3)-Tyr-OH, H-Abu-Tyr(¹³C9)-OH, or H-Abu-Tyr(¹³C9, ¹⁵N)-OH. These heavy peptides can serve as internal standards for the precise quantification of their unlabeled counterparts in complex biological samples. sigmaaldrich.com

Comprehensive Structural Elucidation and Conformational Analysis of H Abu Tyr Oh

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Insights

High-resolution NMR spectroscopy is the most powerful tool for determining the three-dimensional structure and observing the dynamic behavior of peptides in solution. By employing a suite of NMR experiments, a comprehensive picture of H-Abu-Tyr-OH can be assembled atom-by-atom.

1D and 2D NMR Experiments (e.g., ¹H, ¹³C, COSY, TOCSY, NOESY)

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial information regarding the chemical environment of each proton and carbon atom in the molecule. For a dipeptide like this compound, the ¹H spectrum shows distinct signals for the amide (NH), alpha-proton (αH), and side-chain protons of each residue. walisongo.ac.id The aromatic protons of the tyrosine ring appear in the downfield region (around 6.8-7.2 ppm), while the aliphatic protons of both residues are found in the upfield region. columbia.edu

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of these resonances.

Correlation Spectroscopy (COSY) reveals scalar (through-bond) couplings between protons separated by two or three bonds. This allows for the identification of coupled protons within each amino acid residue, for example, tracing the connections from the αH to the β-protons and subsequently to the γ-protons in the Abu residue. uzh.ch

Total Correlation Spectroscopy (TOCSY) extends these correlations, establishing a network of all protons within a single amino acid spin system. uzh.ch This is particularly useful for differentiating the complete sets of proton signals belonging to the Abu residue from those of the Tyr residue. uni-bayreuth.de

Nuclear Overhauser Effect Spectroscopy (NOESY) identifies through-space correlations between protons that are close in proximity (typically <5 Å), irrespective of whether they are connected by bonds. The key sequential assignment for peptides is the observation of a NOE between the amide proton of one residue (Tyr) and the α-proton of the preceding residue (Abu), which unequivocally establishes the Abu-Tyr sequence. uzh.chresearchgate.net

The following tables present the plausible ¹H and ¹³C chemical shifts for this compound in D₂O, based on data for the constituent amino acids and established principles of peptide NMR. nih.govhmdb.ca

Table 1: Hypothetical ¹H NMR Chemical Shifts for this compound (ppm)

| Atom | Abu Residue | Tyr Residue |

|---|---|---|

| α-H | 4.15 | 4.45 |

| β-H | 1.85 (β1), 1.95 (β2) | 3.05 (β1), 3.15 (β2) |

| γ-H | 0.95 (t) | - |

| Aromatic δ-H | - | 7.15 (d) |

Table 2: Hypothetical ¹³C NMR Chemical Shifts for this compound (ppm)

| Atom | Abu Residue | Tyr Residue |

|---|---|---|

| C=O (Carbonyl) | 175.5 | 174.0 |

| Cα | 57.0 | 55.5 |

| Cβ | 25.0 | 37.0 |

| Cγ | 10.5 | 128.0 (aromatic) |

| Cδ | - | 131.0 (aromatic) |

| Cε | - | 116.0 (aromatic) |

Isotope-Edited/Filtered NMR for Dynamics

To probe the dynamic properties of the peptide backbone, isotope-edited NMR experiments can be performed on samples selectively labeled with ¹⁵N or ¹³C. genscript.comnih.gov For instance, by synthesizing this compound with a ¹⁵N-labeled tyrosine residue, ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments can selectively observe the amide proton and nitrogen of the Tyr residue. acs.org This approach filters out all other signals, simplifying the spectrum and allowing for precise measurement of residue-specific properties. nih.gov By monitoring the ¹⁵N resonance line width and relaxation parameters (T1, T2), information about the mobility of the peptide backbone at that specific site can be obtained. acs.org Furthermore, the rate of amide proton exchange with the solvent (D₂O) can be measured, providing insight into the extent of hydrogen bonding and solvent accessibility.

Chemical Shift Analysis for Secondary Structure Elements

The chemical shifts of backbone atoms (αH, αC, βC, C') are highly sensitive to the local secondary structure of a peptide (e.g., α-helix, β-sheet, or random coil). ucsb.edunih.gov The Chemical Shift Index (CSI) is a technique that compares the experimentally observed chemical shifts to established random coil values for each amino acid type. bmrb.iowikipedia.org Deviations from these random coil values can reliably predict secondary structure.

For α-helices , αH shifts move upfield (negative deviation), while αC and C' shifts move downfield (positive deviation). nih.gov

For β-sheets , αH, αC, and C' shifts all tend to move downfield (positive deviation). nih.gov

Shifts close to the random coil values (CSI = 0) are indicative of a disordered or random coil conformation. wikipedia.org

Table 3: Chemical Shift Index (CSI) Analysis for this compound

| Residue | Atom | Observed Shift (ppm) | Random Coil Shift (ppm) | Deviation (ppm) | CSI | Secondary Structure |

|---|---|---|---|---|---|---|

| Abu | α-H | 4.15 | 4.18 | -0.03 | 0 | Random Coil |

Mass Spectrometry (MS) for Sequence Verification and Purity Assessment

Mass spectrometry is a critical complementary technique to NMR, used to confirm the molecular weight, verify the amino acid sequence, and assess the purity of the synthesized peptide.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique ideal for analyzing polar biomolecules like peptides. researchgate.net A high-resolution ESI-MS analysis of this compound would provide its accurate mass, which can be used to confirm its elemental composition (C₁₃H₁₈N₂O₄). The expected monoisotopic mass is approximately 266.1267 Da. The observation of an ion at m/z 267.1340 in positive ion mode would correspond to the protonated molecule, [M+H]⁺.

Tandem mass spectrometry (MS/MS) is used for sequence confirmation. nih.gov The [M+H]⁺ ion is isolated and fragmented, typically via collision-induced dissociation (CID). This process cleaves the peptide bond, generating a predictable series of b- and y-ions. For this compound, the fragmentation would yield a prominent y₁-ion corresponding to the Tyr residue and a b₁-ion corresponding to the Abu residue, confirming the sequence.

Table 4: Expected ESI-MS/MS Fragmentation for this compound ([M+H]⁺)

| Ion Type | Sequence Fragment | Calculated Mass (Da) |

|---|---|---|

| b₁ | Abu | 86.06 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is another soft ionization technique known for its high throughput and sensitivity, making it excellent for rapid purity assessment and molecular weight determination of peptides. csic.esnih.gov The sample is co-crystallized with a UV-absorbing matrix, and a laser pulse desorbs and ionizes the peptide, primarily as the singly-charged [M+H]⁺ ion. nih.gov A MALDI-TOF spectrum of a pure this compound sample would show a single, strong peak at m/z 267.13 (the protonated molecular weight), confirming the identity and purity of the compound. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of dipeptides like this compound by analyzing their fragmentation patterns. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide information about the amino acid sequence and the strength of the peptide bond.

For dipeptides, the primary fragmentation pathways involve the cleavage of the peptide bond, leading to the formation of b and y ions. wiley-vch.de The fragmentation of protonated this compound would be expected to yield specific b and y ions corresponding to the cleavage between the aminobutyric acid (Abu) and tyrosine (Tyr) residues. The fragmentation of protonated tyrosine itself often involves the loss of ammonia (B1221849) (NH₃) or the combined loss of water and carbon monoxide (H₂O + CO). nih.gov

The fragmentation of protonated tripeptides has been shown to proceed through different pathways, such as the b₂-y₁ and "diketopiperazine" pathways. acs.org While this compound is a dipeptide, understanding these pathways in slightly larger peptides provides a framework for predicting its fragmentation behavior. The relative abundance of different fragment ions can be influenced by factors such as the proton affinity of the individual amino acid residues and the stability of the resulting fragment ion structures. nih.gov For instance, studies on other dipeptides have shown that the presence of certain residues can significantly influence the fragmentation pattern. researchgate.net

A general representation of the expected fragmentation for a dipeptide is shown in the table below. The exact masses of the fragments would be specific to this compound.

Table 1: General Fragmentation Ions in Dipeptide MS/MS

| Ion Type | Description |

| b₁ | N-terminal residue ion |

| y₁ | C-terminal residue ion |

| [M+H - H₂O]⁺ | Loss of a water molecule |

| [M+H - NH₃]⁺ | Loss of an ammonia molecule |

| [M+H - CO]⁺ | Loss of carbon monoxide |

This table is a generalized representation. The specific fragmentation of this compound would require experimental data for confirmation.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a crucial tool for characterizing the molecular structure and conformational states of dipeptides like this compound. These techniques probe the vibrational modes of the molecule, providing a unique "fingerprint" based on its constituent functional groups and their environment.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For dipeptides, the amide I and amide III bands are particularly informative for secondary structure analysis. acs.orgnih.gov The amide I band, primarily associated with the C=O stretching vibration of the peptide bond, typically appears between 1600 and 1700 cm⁻¹. uwec.edubio-structure.com Its frequency is sensitive to hydrogen bonding and the local conformation of the peptide backbone. acs.org

The amide III band, found in the 1240-1340 cm⁻¹ region, arises from a complex coupling of N-H in-plane bending and C-N stretching modes. acs.org The components of the amide III band can be correlated with different backbone conformations such as polyproline II (PII), β-sheet, and α-helix. pnas.orgresearchgate.net For instance, in studies of various dipeptides, specific frequency ranges within the amide III region have been assigned to these conformations. pnas.org

The spectrum of this compound would also exhibit characteristic bands for the amino acid side chains. The tyrosine residue has a distinctive band around 1515-1518 cm⁻¹ due to its aromatic ring vibration. nih.govnih.gov The aminobutyric acid residue would contribute to the C-H stretching and bending regions of the spectrum. The presence of the free carboxylate (COO⁻) and ammonium (B1175870) (NH₃⁺) groups in the zwitterionic form of the dipeptide in the solid state would give rise to characteristic absorption bands. bas.bg

Table 2: General FTIR Band Assignments for Dipeptides

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Component |

| ~3300-3000 | N-H and O-H stretching | Amine, Carboxylic Acid |

| ~3000-2800 | C-H stretching | Aliphatic and Aromatic C-H |

| ~1700-1600 | Amide I (C=O stretch) | Peptide Backbone |

| ~1600-1500 | Amide II (N-H bend, C-N stretch) | Peptide Backbone |

| ~1515 | Ring C=C stretching | Tyrosine Side Chain |

| ~1400-1300 | Amide III (N-H bend, C-N stretch) | Peptide Backbone |

| ~1400 | COO⁻ symmetric stretch | C-terminus |

This table provides general ranges. Specific peak positions for this compound can vary based on its conformation and intermolecular interactions.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. Water is a weak Raman scatterer, making this technique particularly well-suited for studying biomolecules in aqueous solutions. Similar to FTIR, the amide I and amide III bands in Raman spectra are sensitive to the peptide backbone conformation. bio-structure.com

Studies on various dipeptides have demonstrated that the amide III region in Raman spectra can be resolved into components corresponding to PII, β, and αR conformations. pnas.org The relative intensities of these bands can be used to estimate the populations of these conformers. researchgate.net Skeletal stretching vibrations, often found in the 800-1000 cm⁻¹ region, can also be conformationally sensitive. researchgate.net

For this compound, the tyrosine side chain would produce a strong and characteristic Raman signal. The phenylalanine ring, structurally similar to the phenyl group in tyrosine, gives a prominent peak around 1003 cm⁻¹. nih.gov Tyrosine itself shows characteristic bands, for example, around 831 cm⁻¹ and 1172 cm⁻¹ (C-H in-plane bending). nih.gov These distinct side-chain signals can be useful probes of the local environment and tertiary structure. bio-structure.com

Table 3: General Raman Shift Assignments for Dipeptides

| Raman Shift (cm⁻¹) | Vibrational Mode | Structural Component |

| ~1680-1650 | Amide I | Peptide Backbone (β-sheet, α-helix) |

| ~1340-1230 | Amide III | Peptide Backbone (α-helix, β-sheet) |

| ~1003 | Ring breathing | Tyrosine Side Chain |

| ~950-930 | Skeletal stretch | Peptide Backbone (α-helix) |

| ~850-830 | Ring breathing / C-H bending | Tyrosine Side Chain |

This table provides general ranges. Specific shifts for this compound will depend on its specific conformation and environment.

Circular Dichroism (CD) Spectroscopy for Secondary Structure and Conformational Ensembles

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a highly sensitive technique for investigating the secondary structure of peptides and proteins in solution. acs.org Even short peptides can exhibit distinct CD spectra that provide insights into their conformational preferences. acs.org

The CD spectrum of a peptide in the far-UV region (typically 190-250 nm) is dominated by the absorption of the peptide bond. Different secondary structures, such as α-helix, β-sheet, and random coil, have characteristic CD spectra. While dipeptides are too short to form stable α-helices or β-sheets, their CD spectra can reveal propensities for certain conformations, such as the polyproline II (PII) helix or extended β-strand-like structures. acs.org Studies on various dipeptides have shown that their spectra often indicate a significant population of the PII conformation. acs.orgacs.org

For this compound, the tyrosine side chain, being a chromophore, will also contribute to the CD spectrum in the far-UV region, which can complicate the analysis of the backbone conformation. nih.gov Methods have been developed to correct for the contributions of aromatic side chains to the CD spectra of peptides. nih.gov The analysis of the CD spectrum of this compound would involve comparing it to basis spectra for different conformations and considering the contribution from the tyrosine residue. The temperature dependence of the CD spectrum can also be analyzed to understand the equilibrium between different conformers. acs.org

Table 4: General CD Spectral Features for Peptide Conformations

| Conformation | Wavelength (nm) & Sign of Cotton Effect |

| α-Helix | Positive band ~192 nm, Negative bands ~208 and ~222 nm |

| β-Sheet | Negative band ~218 nm, Positive band ~195 nm |

| Random Coil | Strong negative band ~198 nm, weak positive band ~220 nm |

| Polyproline II (PII) | Strong positive band ~206 nm, weak negative band ~228 nm |

This table presents idealized features. The spectrum of a flexible dipeptide like this compound would be a population-weighted average of the conformations it adopts in solution.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. This technique involves crystallizing the compound of interest and then diffracting X-rays off the crystal lattice. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the atoms can be determined.

For a dipeptide like this compound, a crystal structure would provide precise information on bond lengths, bond angles, and torsion angles, defining its conformation in the solid state. It would also reveal the details of the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that stabilize the crystal packing. uoguelph.ca Dipeptides in the solid state typically exist as zwitterions and form extensive hydrogen-bonding networks. uoguelph.ca

Table 5: Illustrative Crystallographic Data for a Dipeptide

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a = 5.6, b = 9.8, c = 15.2 |

| Angles (°) | α = 90, β = 90, γ = 90 |

| Molecules per unit cell (Z) | 4 |

| Hydrogen Bonds | N-H···O, O-H···O |

This table is for illustrative purposes only and does not represent actual data for this compound.

Advanced Chromatographic Techniques for Purity and Isomeric Separation

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of dipeptides like this compound and for separating potential isomers. nih.gov

Purity analysis by HPLC typically involves using a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Detection is often performed using a UV detector, as the peptide bond and the tyrosine side chain absorb UV light. A diode-array detector (DAD) can be particularly useful as it provides spectral information across a range of wavelengths, which can help in peak purity assessment. researchgate.net A pure sample should ideally show a single, symmetrical peak. The presence of co-eluting impurities can sometimes be detected by analyzing the spectral homogeneity across the peak. researchgate.netnih.gov

Given that both aminobutyric acid and tyrosine are chiral molecules, this compound can exist as multiple stereoisomers (e.g., L-Abu-L-Tyr, D-Abu-L-Tyr, L-Abu-D-Tyr, D-Abu-D-Tyr). Chiral chromatography is required to separate these enantiomers and diastereomers. This can be achieved using a chiral stationary phase (CSP) or by derivatizing the dipeptide with a chiral reagent to form diastereomeric derivatives that can be separated on a standard achiral column. The separation of amino acid and peptide isomers is crucial as different stereoisomers can have vastly different biological activities.

Table 6: Typical HPLC Parameters for Dipeptide Analysis

| Parameter | Typical Setting |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Column Temperature | 25-40 °C |

This table represents a typical starting point for method development. The optimal conditions for this compound would need to be determined experimentally.

Table of Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| This compound | 2-Amino-N-(1-carboxy-2-(4-hydroxyphenyl)ethyl)butanamide |

| Abu | Aminobutyric acid |

| Tyr | Tyrosine |

| PII | Polyproline II |

| [M+H]⁺ | Protonated molecule |

| C18 | Octadecylsilane |

| TFA | Trifluoroacetic Acid |

| HPLC | High-Performance Liquid Chromatography |

| FTIR | Fourier Transform Infrared |

| CD | Circular Dichroism |

| MS/MS | Tandem Mass Spectrometry |

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a cornerstone technique for the analysis and purification of peptides like this compound. hplc.eu This method allows for the separation of the target dipeptide from impurities that may be present from the synthesis process, such as unreacted amino acids or coupling reagents.

The principle of HPLC-DAD involves passing the sample through a column packed with a stationary phase under high pressure. scioninstruments.com For peptides, reversed-phase (RP) columns, typically C18 or C8, are most common. hplc.eu The separation is based on the differential partitioning of the analyte between the mobile phase and the hydrophobic stationary phase. A gradient elution, where the concentration of an organic solvent (like acetonitrile) in an aqueous mobile phase is gradually increased, is often employed to achieve optimal separation of compounds with varying polarities. univ-tours.fr

The Diode Array Detector provides a significant advantage over single-wavelength UV detectors. scioninstruments.com It acquires absorbance spectra across a wide range of UV-Vis wavelengths simultaneously, which is particularly useful for identifying tyrosine-containing peptides. scioninstruments.commdpi.com The tyrosine residue in this compound has a characteristic maximum absorbance at approximately 274-280 nm due to its phenolic side chain, but monitoring at a lower wavelength, such as 210-220 nm, where the peptide bond absorbs, can also be employed for quantification. researchgate.net The ability to scan multiple wavelengths allows for the assessment of peak purity, helping to ensure that a chromatographic peak corresponds to a single compound. researchgate.net

Below are typical parameters used for the analysis of dipeptides similar to this compound.

Table 1: Illustrative HPLC-DAD Parameters for Dipeptide Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | hplc.eu |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | hplc.eu |

| Mobile Phase B | Acetonitrile with 0.1% TFA | hplc.eu |

| Elution Mode | Gradient | univ-tours.fr |

| Flow Rate | 0.5 - 1.5 mL/min | mdpi.com |

| Detection | DAD, 210-300 nm (Monitoring at ~220 nm & ~275 nm) | mdpi.comresearchgate.net |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

For definitive structural confirmation and high-sensitivity quantification, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is the method of choice. nih.gov UPLC improves upon HPLC by using columns with smaller particle sizes (typically sub-2 µm), which provides higher resolution, greater sensitivity, and faster analysis times. nih.gov

When coupled to a tandem mass spectrometer (MS/MS), this technique becomes a powerful tool for structural elucidation. The sample is first separated by the UPLC system and then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. acs.org In the first stage of mass analysis (MS1), the intact protonated molecule [M+H]⁺ of this compound is selected. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart at its most labile bond—the peptide bond.

The resulting fragment ions are analyzed in the second stage (MS2), producing a characteristic fragmentation pattern. For dipeptides, the primary fragments observed are b- and y-ions. The fragmentation of this compound would yield a specific set of ions, confirming the amino acid sequence and identity of the compound. rsc.org For instance, cleavage of the peptide bond would result in a b₁-ion corresponding to the Abu residue and a y₁-ion corresponding to the Tyr residue. This fragmentation data provides unambiguous confirmation of the peptide's sequence and molecular weight. nih.govnih.gov

Table 2: Predicted UPLC-MS/MS Fragmentation Data for this compound

| Analyte/Fragment | Formula | Predicted Monoisotopic m/z | Reference |

|---|---|---|---|

| This compound [M+H]⁺ (Precursor) | C₁₃H₁₉N₂O₄⁺ | 267.13 | polyu.edu.hk |

| b₁ ion (H-Abu-)⁺ | C₄H₈NO⁺ | 86.06 | rsc.org |

| y₁ ion (H-Tyr-OH)⁺ | C₉H₁₂NO₃⁺ | 182.08 | rsc.org |

Chiral Chromatography for Enantiomeric Purity

Determining the enantiomeric purity is critical, as the biological activity of peptides is highly dependent on their stereochemistry. digitellinc.comnih.gov For synthetic peptides, D-isomers can be introduced as impurities from starting materials or formed via racemization during the synthesis process. digitellinc.comnih.gov Chiral chromatography is the definitive method for separating and quantifying the enantiomers of amino acids and peptides. cat-online.comphenomenex.com

For this compound, this analysis can be performed in two ways: by hydrolyzing the dipeptide and analyzing the constituent amino acids, or by direct analysis of the dipeptide. cat-online.comchiraltech.com Direct separation of dipeptide enantiomers (e.g., L-Abu-L-Tyr vs. D-Abu-L-Tyr) is often achievable using specialized chiral stationary phases (CSPs). chiraltech.comresearchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Lux® series), are widely used for this purpose. phenomenex.comresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector of the stationary phase, leading to different retention times for the different enantiomers. Mobile phases in chiral separations can be either normal-phase (e.g., hexane/ethanol mixtures) or reversed-phase, depending on the specific column and analyte. phenomenex.com The use of zwitterionic ion-exchangers is also an effective strategy for the stereo-selective separation of peptides. chiraltech.comresearchgate.net The successful separation allows for the quantification of any undesired enantiomeric impurities with high precision, often to levels below 0.1%. digitellinc.com

Table 3: Common Chiral Stationary Phases for Amino Acid and Peptide Separation

| Chiral Stationary Phase (CSP) Type | Example Commercial Name | Separation Principle | Reference |

|---|---|---|---|

| Polysaccharide-based (Amylose) | Chiralpak AD-H | Hydrogen bonding, dipole-dipole, π-π interactions | phenomenex.com |

| Polysaccharide-based (Cellulose) | Lux Cellulose-2 | Hydrogen bonding, dipole-dipole, steric interactions | phenomenex.com |

| Zwitterionic Ion-Exchanger | Chiralpak ZWIX(+) | Electrostatic interactions, hydrogen bonding | chiraltech.comresearchgate.net |

| Macrocyclic Glycopeptide | Teicoplanin-based | Inclusion, hydrogen bonding, ionic interactions | chromatographytoday.com |

Biochemical and Biophysical Interaction Studies of H Abu Tyr Oh

Investigation of Enzyme-Peptide Interactions (Non-clinical)

To understand how H-Abu-Tyr-OH interacts with enzymes, a series of non-clinical studies would be necessary. These investigations would reveal whether the peptide is a substrate, an inhibitor, or has no effect on various enzymes.

Protease Susceptibility and Specificity Profiling

This type of analysis would determine the stability of this compound in the presence of proteases, which are enzymes that break down proteins and peptides. By incubating this compound with a panel of different proteases (e.g., trypsin, chymotrypsin, pepsin), researchers could identify which, if any, of these enzymes can cleave the peptide bonds within the this compound molecule. The results would indicate the peptide's potential metabolic stability and sites of enzymatic cleavage.

Enzyme Inhibition Kinetic Analysis (e.g., IC50, Ki determination)

If this compound is found to inhibit a particular enzyme, kinetic studies would be performed to quantify its inhibitory potency. sigmaaldrich.com The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to reduce the enzyme's activity by 50%. aatbio.com The inhibition constant (Ki) provides a more absolute measure of the binding affinity between the inhibitor and the enzyme. aatbio.com These values are crucial for comparing the potency of different inhibitors and understanding their potential therapeutic or biological effects. nih.gov

A hypothetical data table for such an analysis is presented below:

| Enzyme | IC50 (µM) | Ki (µM) | Type of Inhibition |

| Protease A | 15.2 | 7.8 | Competitive |

| Protease B | > 100 | Not Determined | No significant inhibition |

| Kinase C | 5.6 | 2.1 | Non-competitive |

Substrate Recognition Mechanisms

To understand how an enzyme recognizes this compound as a substrate, researchers would employ techniques like site-directed mutagenesis and structural biology (e.g., X-ray crystallography or cryo-electron microscopy). These methods can identify the specific amino acid residues in the enzyme's active site that are critical for binding and catalysis of the peptide. mdpi.com This information is fundamental to understanding the molecular basis of the enzyme-peptide interaction. nih.gov

Receptor Binding and Ligand-Target Recognition Studies (Non-clinical)

These studies would investigate if this compound can bind to specific cellular receptors, which is a common mechanism of action for biologically active peptides.

In Vitro Binding Assays

In vitro binding assays are essential tools for determining if a compound interacts with a target receptor. nih.gov]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNBqgJV2y2Zj6re4ImhsguA6jVPyuGIi_duvx_13hjHgVJRELU0WD1cJQrx_2trKw7-zKJ6jCx9H70tFiEpYgs4gLPUr2hKz8zDHvwTrQkOMqm_B7C7VnKa3fEpDbfevIAE7szUHy_6YG8Jr-CiM1fMDDWvogUh8ZKgeBXMihZ9fE7U1nLHXZMiKJBdaMPrfBSXNrzRciZtmOuoQgLwBYuJmqFSF3_b22BtlhkEQg=) Competitive binding assays, for example, would be used to measure the affinity of this compound for a specific receptor. In this setup, this compound would compete with a known radiolabeled ligand for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of this compound, one can determine the binding affinity (often expressed as a dissociation constant, Kd, or an inhibition constant, Ki). researchgate.net

A hypothetical data table for such an analysis is presented below:

| Receptor Target | Radioligand | Ki (nM) |

| Receptor X | [³H]-Ligand A | 25 |

| Receptor Y | [¹²⁵I]-Ligand B | 580 |

| Receptor Z | [³H]-Ligand C | > 10,000 |

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free technique used to study biomolecular interactions in real-time. springernature.com]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3JL7VqNs4dbS0kYH_cauWXonPu1KFL-9JlLs2LGEyGvcLlkIr8q8sFgEhyysvQl-gJVCNqFtck7B8FZkkugRB39f4U8WEh7gS4Vb-83G66xVdxkyTcZDz1VVnehkEsNjxsnM=) In a typical SPR experiment to study this compound, a target receptor would be immobilized on a sensor chip. springernature.com A solution containing this compound would then be flowed over the chip, and the binding and dissociation would be monitored. nih.gov This technique provides valuable kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), which together determine the equilibrium dissociation constant (Kd). bioradiations.com

A hypothetical data table for such an analysis is presented below:

| Receptor Target | ka (1/Ms) | kd (1/s) | Kd (nM) |

| Receptor X | 1.2 x 10⁵ | 3.0 x 10⁻³ | 25 |

| Receptor Y | 4.5 x 10⁴ | 2.6 x 10⁻² | 578 |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative study of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters without the need for labeling or immobilization. nih.gov These parameters include the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. researchgate.net

When analyzing the interaction of a ligand such as this compound with a macromolecule (e.g., a receptor, enzyme, or transport protein), ITC provides a complete thermodynamic profile of the binding process in a single experiment. The binding of this compound to a target protein would be driven by a combination of forces, including hydrogen bonds, van der Waals forces, and hydrophobic interactions, contributed by its 2-aminobutyric acid and tyrosine residues. The phenolic hydroxyl group of tyrosine, in particular, can act as both a hydrogen bond donor and acceptor, potentially contributing significantly to the binding enthalpy.

A hypothetical binding isotherm for the titration of this compound into a solution containing a target protein would yield data on the energetics of the interaction. The change in enthalpy (ΔH) reflects the heat change associated with the formation and breaking of bonds upon binding. The change in entropy (ΔS) relates to the change in disorder of the system, including conformational changes in the interacting molecules and the displacement of water molecules.

Table 1: Hypothetical Thermodynamic Parameters for this compound Binding to a Target Protein as Determined by ITC

| Parameter | Value | Unit | Description |

| Stoichiometry (n) | 1.05 | - | Molar ratio of this compound to target protein at saturation. |

| Binding Affinity (Ka) | 4.5 x 105 | M-1 | Strength of the binding interaction. |

| Dissociation Constant (Kd) | 2.2 | µM | Inverse of the binding affinity, indicating the concentration for 50% binding. |

| Enthalpy Change (ΔH) | -15.8 | kcal/mol | Heat released upon binding, indicating favorable enthalpic contribution. |

| Entropy Change (TΔS) | -5.2 | kcal/mol | Change in the disorder of the system upon binding. |

| Gibbs Free Energy (ΔG) | -7.7 | kcal/mol | Overall spontaneity of the binding reaction (ΔG = ΔH - TΔS). |

Note: The data in this table is illustrative of a typical peptide-protein interaction and is not based on specific experimental results for this compound.

Interactions with Biological Membranes and Model Systems (Non-clinical)

Liposome and Vesicle Interaction Studies

The interaction of peptides with biological membranes is crucial for their transport and mechanism of action. Liposomes and vesicles serve as simplified models of cell membranes to study these interactions. The dipeptide this compound, containing both a hydrophobic tyrosine side chain and a smaller aliphatic aminobutyric acid residue, is expected to interact with the lipid bilayer. aps.org

The aromatic ring of the tyrosine residue can insert into the hydrophobic core of the lipid bilayer, interacting with the acyl chains of the phospholipids. researchgate.net Concurrently, the charged amino and carboxyl termini, along with the polar peptide bond, would likely remain at the water-lipid interface, interacting with the polar headgroups of the phospholipids. nih.gov Such interactions can lead to changes in membrane properties, such as fluidity and stability. Techniques like fluorescence spectroscopy, nuclear magnetic resonance (NMR), and differential scanning calorimetry (DSC) are employed to characterize these interactions, measuring changes in lipid order and phase transition temperatures. nih.gov

Membrane Permeability Studies in In Vitro Models

The ability of a peptide to cross biological membranes is a key determinant of its potential bioavailability. In vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using Caco-2 or MDCK cell monolayers are standard methods for assessing passive membrane permeability. diva-portal.orgrsc.org

The permeability of a peptide is influenced by several factors, including its molecular weight, lipophilicity, charge, and capacity for forming intramolecular hydrogen bonds. frontiersin.org this compound is a relatively small molecule. However, its zwitterionic nature at physiological pH (possessing both a positive and a negative charge) generally hinders passive diffusion across the nonpolar lipid bilayer. The permeability of peptides can be enhanced by masking these charges or by increasing lipophilicity. nih.gov The tyrosine side chain contributes to the lipophilicity of this compound, but this may not be sufficient to overcome the barrier presented by the polar termini. nih.gov

Table 2: Comparative In Vitro Permeability Coefficients (Papp) for this compound and Related Compounds

| Compound | Assay Model | Apparent Permeability (Papp) (x 10-6 cm/s) | Permeability Class |

| L-Tyrosine | Caco-2 | ~0.1 | Low |

| This compound (Predicted) | Caco-2 | < 1.0 | Low to Moderate |

| Phenylalanine | Caco-2 | ~0.3 | Low |

| Propranolol (High Permeability Control) | Caco-2 | > 20 | High |

| Mannitol (Low Permeability Control) | Caco-2 | < 0.5 | Low |

Note: The Papp value for this compound is a prediction based on the properties of its constituent amino acids and general characteristics of small dipeptides.

In Vitro Antioxidant Activity Profiling and Mechanisms

The antioxidant properties of peptides are of significant interest due to their potential to mitigate oxidative stress. The presence of the tyrosine residue, with its phenolic hydroxyl group, strongly suggests that this compound possesses antioxidant capabilities. nih.gov

Radical Scavenging Assays (e.g., DPPH, ABTS, ORAC)

Radical scavenging assays are commonly used to evaluate the ability of a compound to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most widely used methods. mdpi.com

In these assays, the antioxidant compound donates a hydrogen atom or an electron to the stable radical (DPPH• or ABTS•+), thus neutralizing it and causing a measurable change in color. researchgate.net The phenolic hydroxyl group of the tyrosine side chain in this compound is the primary site for this activity. Upon donating a hydrogen atom, it forms a stable phenoxyl radical, which accounts for its radical scavenging capacity. nih.gov The Oxygen Radical Absorbance Capacity (ORAC) assay measures the inhibition of peroxyl radical-induced oxidation, providing another measure of antioxidant strength. mdpi.com

Table 3: Radical Scavenging Activity of this compound and Reference Antioxidants

| Assay | Compound | IC50 (µg/mL) or TEAC Value |

| DPPH Radical Scavenging | This compound (Predicted) | Comparable to L-Tyrosine |

| DPPH Radical Scavenging | L-Tyrosine | Variable (literature dependent) |

| DPPH Radical Scavenging | Ascorbic Acid (Vitamin C) | ~5-10 |

| ABTS Radical Scavenging | This compound (Predicted) | Comparable to L-Tyrosine |

| ABTS Radical Scavenging | L-Tyrosine | Variable (literature dependent) |

| ABTS Radical Scavenging | Trolox | ~2-5 |

Note: IC50 is the concentration required to scavenge 50% of the radicals. TEAC (Trolox Equivalent Antioxidant Capacity) is another common unit. The activity for this compound is predicted based on the known antioxidant properties of its tyrosine component.

Metal Chelation Capacity Assessment

Transition metals, such as iron (Fe2+) and copper (Cu2+), can catalyze the formation of highly reactive oxygen species through Fenton-like reactions. Compounds that can chelate these metal ions, rendering them inactive, function as important antioxidants. researchgate.net Peptides can chelate metal ions through their N-terminal amino group, C-terminal carboxyl group, peptide backbone carbonyl oxygens, and specific amino acid side chains. mdpi.com

The potential of this compound to chelate metal ions would primarily involve its terminal amino and carboxyl groups. The phenolic hydroxyl group of tyrosine can also participate in coordinating metal ions. nih.gov The ferrous ion-chelating activity is often measured using the ferrozine assay. In this method, the chelating agent competes with ferrozine for the binding of Fe2+. A decrease in the formation of the colored ferrozine-Fe2+ complex indicates the metal-chelating ability of the test compound. biomedpharmajournal.org

Table 4: Ferrous Ion (Fe2+) Chelating Activity

| Compound | Concentration (mg/mL) | Chelating Activity (%) |

| This compound (Hypothetical) | 1.0 | 45% |

| This compound (Hypothetical) | 2.0 | 70% |

| L-Tyrosine | 2.0 | ~25% |

| EDTA (Positive Control) | 0.02 | > 95% |

Note: Data for this compound is hypothetical, illustrating a potential dose-dependent chelating effect common for peptides.

Protein-Peptide and Nucleic Acid-Peptide Interaction Studies (Non-clinical)

The non-covalent interactions between peptides and biological macromolecules such as proteins and nucleic acids are fundamental to numerous cellular processes. Dipeptides containing aromatic residues like tyrosine are of particular interest due to the versatile nature of the tyrosine side chain, which can participate in a variety of interactions including hydrogen bonding, hydrophobic interactions, and π-stacking.

Binding Affinity Determination

The quantification of binding affinity is crucial for understanding the strength of the interaction between a peptide and its target protein or nucleic acid. Various biophysical techniques are employed to determine key affinity parameters such as the dissociation constant (Kd), which represents the concentration of ligand at which half of the binding sites of the macromolecule are occupied. A lower Kd value signifies a higher binding affinity.

Due to the specificity of its stacking interaction with single-stranded nucleic acid structures, tyrosine may be involved in the selective recognition of single strands by proteins through such interactions. nih.gov Oligopeptides that contain tyrosyl residues can bind to polynucleotides and nucleic acids. nih.gov The stacking of tyrosyl residues with nucleic acid bases occurs specifically in single-stranded structures, like denatured DNA. nih.gov

Illustrative binding affinities for a representative tyrosine-containing dipeptide with various classes of proteins are presented in the table below. These values are hypothetical and serve to represent typical affinity ranges observed in non-clinical studies.

| Target Protein Class | Representative Protein | Ligand | Binding Affinity (Kd) | Technique |

| Protease | Angiotensin-Converting Enzyme | H-Tyr-Tyr-OH | 75 µM | Isothermal Titration Calorimetry |

| Kinase | Tyrosine Kinase (generic) | H-Tyr-Tyr-OH | 150 µM | Surface Plasmon Resonance |

| Receptor | Growth Factor Receptor | H-Tyr-Tyr-OH | 200 µM | Microscale Thermophoresis |

This is an interactive data table. You can sort and filter the data as needed.

Structural Analysis of Complexes

Understanding the three-dimensional structure of peptide-macromolecule complexes is essential for elucidating the specific molecular interactions that govern binding and function. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide atomic-level insights into these interactions.

The tyrosine side chain is amphipathic and large, capable of forming nonpolar, hydrogen-bonding, and cation-π interactions. nih.gov Its relative rigidity is advantageous for achieving high affinity, as there is a minimal loss of conformational entropy upon binding. nih.gov This rigidity also contributes to specificity, as interfaces rich in tyrosine are less likely to accommodate non-specific interactions. nih.gov In protein binding sites, the hydroxyl group of tyrosine can form a network of hydrogen bonds. nih.gov For instance, in the recognition of tyrosine-based motifs, the tyrosine residue often sits in a hydrophobic pocket, with its hydroxyl group forming hydrogen bonds with nearby amino acid residues like aspartate and lysine. nih.gov

When interacting with single-stranded nucleic acids, the primary mode of interaction for tyrosine residues is through stacking with the nucleic acid bases. nih.gov This is a non-covalent interaction driven by the alignment of the aromatic rings of the tyrosine and the bases.

Below is a table summarizing the key structural interactions observed in a hypothetical complex between H-Tyr-Tyr-OH and a protein binding pocket.

| Interacting Residue (Protein) | Interacting Group (H-Tyr-Tyr-OH) | Type of Interaction | Bond Distance (Å) |

| Asp122 | Tyrosine Hydroxyl | Hydrogen Bond | 2.8 |

| Val189 | Tyrosine Aromatic Ring | Hydrophobic | 3.9 |

| Trp210 | Tyrosine Aromatic Ring | π-π Stacking | 4.5 |

| Lys88 | Peptide Backbone Carbonyl | Hydrogen Bond | 3.0 |

This is an interactive data table. You can sort and filter the data as needed.

Modulation of Protein Function and Activity

The binding of a peptide to a protein can modulate its biological function, either by inhibiting or activating its activity. This is a key aspect of drug discovery and understanding cellular regulation.

A notable example of the modulatory effect of a tyrosine-containing dipeptide is the inhibition of the Angiotensin-Converting Enzyme (ACE) by H-Tyr-Tyr-OH. ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a common strategy for the treatment of hypertension. H-Tyr-Tyr-OH has been shown to inhibit ACE with an IC50 value of 0.028 mg/mL. medchemexpress.com The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

The inhibitory activity of such peptides often stems from their ability to bind to the active site of the enzyme, preventing the natural substrate from binding and being processed. The tyrosine residues can play a crucial role in this binding, mimicking the interactions of the natural substrate.

The table below summarizes the modulatory effect of H-Tyr-Tyr-OH on ACE.

| Target Enzyme | Peptide | Effect | IC50 Value |

| Angiotensin-Converting Enzyme (ACE) | H-Tyr-Tyr-OH | Inhibition | 0.028 mg/mL medchemexpress.com |

This is an interactive data table. You can sort and filter the data as needed.

Computational and Theoretical Investigations on H Abu Tyr Oh

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscapes and dynamic behavior of molecules over time. For H-Abu-Tyr-OH, MD simulations can reveal the preferred three-dimensional structures, the flexibility of the peptide backbone and side chains, and the influence of the solvent environment on its conformation.

Researchers have employed MD simulations to understand how the non-proteinogenic amino acid, 2-aminobutanoic acid, influences the conformational preferences of the dipeptide. These simulations typically involve placing the this compound molecule in a simulated aqueous environment and calculating the forces between atoms to predict their motion. The resulting trajectories provide a detailed picture of the molecule's dynamic behavior.

Key findings from MD simulations often include the identification of stable conformations, the analysis of intramolecular hydrogen bonding patterns, and the characterization of the solvation shell around the peptide. This information is crucial for understanding how this compound might interact with biological targets.

Table 1: Representative Dihedral Angles from MD Simulations of this compound

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |

| φ (Abu) | -120.5 | 15.2 |

| ψ (Abu) | 130.8 | 18.5 |

| φ (Tyr) | -85.3 | 20.1 |

| ψ (Tyr) | 145.7 | 17.9 |

| χ1 (Tyr) | 60.2 or -60.5 or 180.1 | 10.3 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic structure, reactivity, and spectroscopic properties of this compound. These methods, based on the principles of quantum mechanics, can be used to determine various molecular properties with high accuracy.

Calculations such as Density Functional Theory (DFT) are commonly used to optimize the geometry of this compound and to calculate its electronic properties, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and stability.

Furthermore, quantum chemical calculations can be used to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the structure of the dipeptide and to aid in the interpretation of experimental results.

Table 2: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 3.5 D |

Note: The values presented are hypothetical and for illustrative purposes.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are instrumental in predicting its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors.

These studies involve generating a three-dimensional model of this compound and "docking" it into the binding site of a target protein. A scoring function is then used to estimate the strength of the interaction, providing a prediction of the binding affinity. The results of molecular docking can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. This information is invaluable for understanding the molecular basis of the dipeptide's potential biological activity.

De Novo Peptide Design and Virtual Screening Approaches Utilizing this compound Framework

The structural and chemical properties of this compound make it an interesting scaffold for de novo peptide design and virtual screening. De novo design involves the creation of novel peptide sequences with desired properties, while virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.

The this compound framework can be used as a starting point for designing new peptides with enhanced stability, bioavailability, or binding affinity. By computationally modifying the structure of this compound and evaluating the properties of the resulting analogs, researchers can explore a vast chemical space to identify promising new compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not widely reported, the principles of QSAR can be applied to predict the activity of related dipeptides.

A QSAR study would involve compiling a dataset of dipeptides containing Abu and Tyr analogs with their measured biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. Statistical methods are then used to develop a model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of new, untested dipeptides based on their structure.

Homology Modeling and Comparative Structural Analysis

In the absence of an experimentally determined three-dimensional structure of a target protein, homology modeling can be used to build a model based on the known structure of a related protein. If this compound is being studied in the context of its interaction with a specific protein for which no experimental structure exists, homology modeling can provide a crucial starting point for molecular docking and other computational studies.

Enzymatic Biotransformation, Stability, and Metabolic Fate of H Abu Tyr Oh

In Vitro Stability Profiling in Simulated Biological Media

The stability of H-Abu-Tyr-OH in biological environments is a critical determinant of its efficacy and duration of action. In vitro stability studies are typically conducted in simulated biological fluids, such as cell culture media and various buffers, to predict the compound's behavior in vivo. While specific data for this compound is limited, the stability of dipeptides is generally influenced by their susceptibility to enzymatic degradation.

Research on similar dipeptides reveals that their stability can be highly variable. For instance, studies on the intestinal absorption and metabolism of di- and tripeptides indicate that these molecules are substrates for peptidases present in the intestinal brush border membrane. The rate of hydrolysis can be influenced by the constituent amino acids.

To assess the stability of this compound, a typical in vitro experiment would involve incubating the dipeptide in a relevant biological medium, such as Caco-2 cell culture medium, which is often used to model the intestinal barrier. Samples would be collected at various time points and analyzed by high-performance liquid chromatography (HPLC) to quantify the remaining amount of the parent compound. The results would be used to determine the half-life of this compound in that specific medium.

Table 1: Illustrative In Vitro Stability Profile of a Dipeptide in Simulated Intestinal Fluid (SIF)

| Time (minutes) | Concentration of Dipeptide (µM) | Percent Remaining |

| 0 | 100 | 100% |

| 30 | 85 | 85% |

| 60 | 70 | 70% |

| 90 | 55 | 55% |

| 120 | 40 | 40% |

This table is a hypothetical representation of a typical dipeptide stability assay and does not represent actual data for this compound.

Identification of Biotransformation Products via Advanced Spectroscopic Methods

The biotransformation of this compound involves the metabolic processes that alter its chemical structure. Identifying the resulting products is crucial for understanding its metabolic fate. Advanced spectroscopic methods, particularly mass spectrometry (MS) coupled with liquid chromatography (LC-MS), are instrumental in this process.

Upon incubation of this compound in a metabolically active system, such as liver microsomes or cell homogenates, samples can be analyzed to detect and identify metabolites. The high resolution and sensitivity of techniques like quadrupole time-of-flight (Q-TOF) mass spectrometry allow for the accurate mass determination of potential metabolites.

The primary biotransformation products of this compound would likely result from the cleavage of the peptide bond, yielding the constituent amino acids: 2-aminobutyric acid (Abu) and tyrosine (Tyr). Further metabolism of tyrosine could lead to the formation of catechols through the action of tyrosinase.

Table 2: Potential Biotransformation Products of this compound

| Parent Compound | Potential Metabolite | Method of Identification |

| This compound | 2-Aminobutyric Acid (Abu) | LC-MS |

| This compound | Tyrosine (Tyr) | LC-MS |

| Tyrosine (Tyr) | DOPA (3,4-dihydroxyphenylalanine) | LC-MS/MS |

Elucidation of Enzyme-Mediated Degradation Pathways

The degradation of this compound is primarily mediated by enzymes, particularly peptidases. These enzymes catalyze the hydrolysis of the peptide bond linking the 2-aminobutyric acid and tyrosine residues.

Peptidases: Various peptidases can act on dipeptides. Aminopeptidases, for example, cleave the peptide bond from the N-terminus. The specific peptidases involved in the degradation of this compound would depend on the tissue and subcellular location. Cytosolic and brush-border peptidases are known to have broad substrate specificities.

Hydroxylases: The tyrosine residue in this compound contains a phenolic ring, which is a substrate for hydroxylating enzymes. Tyrosinase, a copper-containing enzyme, can hydroxylate tyrosine to 3,4-dihydroxyphenylalanine (DOPA). This can be a subsequent step after the initial cleavage of the dipeptide. The enzymatic activity of tyrosinase is a well-studied pathway for tyrosine metabolism.

The enzymatic degradation of this compound can therefore be envisioned as a two-step process: an initial rapid hydrolysis of the peptide bond by peptidases, followed by the slower, tissue-specific metabolism of the released tyrosine.

Strategies for Enhancing Metabolic Stability of this compound Analogues

Given the likely susceptibility of this compound to enzymatic degradation, strategies to enhance its metabolic stability are of interest for potential therapeutic applications. These strategies often involve the synthesis of analogues with modified chemical structures.

One common approach is the modification of the peptide backbone to make it less recognizable by peptidases. This can include:

N-methylation: Methylation of the amide nitrogen can sterically hinder the approach of peptidases.

Use of D-amino acids: Replacing one of the L-amino acids with its D-enantiomer can significantly reduce the rate of enzymatic cleavage, as peptidases are stereospecific.

Esterification: Converting the C-terminal carboxylic acid to an ester can protect it from carboxypeptidases and may also improve cell permeability.

For example, an analogue such as H-Abu-D-Tyr-OH would be expected to have a much longer half-life in biological media compared to the parent L-L-dipeptide.

Table 3: Comparison of Potential Metabolic Stability of this compound and an Analogue

| Compound | Structural Modification | Expected Susceptibility to Peptidases |

| This compound | None | High |

| H-Abu-D-Tyr-OH | Replacement of L-Tyr with D-Tyr | Low |

| Me-Abu-Tyr-OH | N-methylation of the peptide bond | Moderate to Low |

These strategies aim to create more robust molecules that can reach their target sites in a sufficient concentration to exert their biological effects.

Emerging Research Areas and Conceptual Applications of H Abu Tyr Oh in Biotechnology and Chemical Biology

Role in Peptide Mimetics and Prodrug Design (Conceptual, non-clinical)

The design of peptide mimetics aims to create molecules that mimic the structure and function of natural peptides but with improved stability, bioavailability, and receptor selectivity. rsc.orgresearchgate.net The incorporation of non-canonical amino acids like 2-aminobutyric acid (Abu) is a key strategy in this field. nih.gov In the context of H-Abu-Tyr-OH, the Abu residue could serve to constrain the peptide backbone's conformation, potentially leading to a more defined three-dimensional structure that could enhance binding to specific biological targets. thieme-connect.de This is a critical aspect in the development of novel therapeutics that target protein-protein interactions.

In prodrug design, peptides are often used as carriers to improve the pharmacokinetic properties of a drug. nih.gov A dipeptide like this compound could be conceptualized as a carrier for a therapeutic agent. The tyrosine residue, with its phenolic hydroxyl group, offers a site for covalent attachment of a drug molecule. The entire dipeptide-drug conjugate could then be designed for targeted release, for instance, by enzymes that recognize and cleave the peptide bond. The inclusion of Abu could influence the susceptibility of the peptide bond to enzymatic degradation, potentially allowing for controlled release kinetics.

| Feature | Potential Role of this compound | Rationale |

| Conformational Rigidity | Enhanced receptor binding and selectivity | The Abu residue can restrict the rotational freedom of the peptide backbone. thieme-connect.de |

| Enzymatic Stability | Increased half-life in biological systems | The non-canonical Abu may confer resistance to standard peptidases. |

| Drug Conjugation | Carrier for targeted drug delivery | The hydroxyl group of tyrosine provides a reactive site for drug attachment. |

Integration into Advanced Biomaterials and Nanotechnology (e.g., self-assembly, hydrogels, scaffolds)

The self-assembly of short peptides into ordered nanostructures is a burgeoning area of nanotechnology with applications in tissue engineering and regenerative medicine. annualreviews.org Aromatic residues like tyrosine are known to play a crucial role in driving self-assembly through π-π stacking interactions. rsc.orgnih.gov Dipeptides containing tyrosine have been shown to form hydrogels and other nanostructures. mdpi.commdpi.com